Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate
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Overview
Description
Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate: is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of two tert-butyl groups at positions 3 and 7 of the naphthalene ring and a sulfonate group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate typically involves the alkylation of naphthalene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting tert-butylated naphthalene is then subjected to sulfonation using concentrated sulfuric acid to introduce the sulfonate group. The final step involves neutralizing the sulfonic acid derivative with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium halides or amines in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Halogenated or aminated naphthalene derivatives.
Scientific Research Applications
Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other naphthalene derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and surfactants
Mechanism of Action
The mechanism of action of Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl groups provide steric hindrance, enhancing the compound’s selectivity and binding affinity .
Comparison with Similar Compounds
- Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate
- Sodium 3,7-di-tert-butylnaphthalene-2-sulfonate
- Sodium 2,6-di-tert-butylnaphthalene-2-sulfonate
Comparison: Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate is unique due to the specific positioning of the tert-butyl groups and the sulfonate group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C18H23NaO3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
sodium;3,7-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
UOYJZZSAQBMLJF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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